6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile
CAS No.: 1249741-18-1
Cat. No.: VC11690958
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249741-18-1 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H15N3O/c13-9-11-3-4-12(14-10-11)16-8-7-15-5-1-2-6-15/h3-4,10H,1-2,5-8H2 |
| Standard InChI Key | PDLNHLRKZYVYJX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCOC2=NC=C(C=C2)C#N |
| Canonical SMILES | C1CCN(C1)CCOC2=NC=C(C=C2)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a pyridine ring (C₅H₄N) with two functional groups:
-
Nitrile group (-C≡N) at the 3-position, conferring electron-withdrawing properties.
-
2-(Pyrrolidin-1-yl)ethoxy group at the 6-position, introducing a flexible ether-linked pyrrolidine moiety.
The molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 216.26 g/mol (calculated from PubChem data for analogous compounds ). The SMILES notation is C1CCN(C1)CCOC2=CN=C(C=C2)C#N, reflecting the connectivity of substituents .
Physicochemical Properties
Key properties inferred from structural analogs include:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and tertiary amine groups.
-
LogP: Estimated at 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
pKa: The pyrrolidine nitrogen has a pKa ~10.5, making it protonated under physiological conditions .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. A representative pathway, adapted from patent methodologies , proceeds as follows:
-
Halogenation: 6-Chloronicotinonitrile is prepared via chlorination of nicotinonitrile.
-
Etherification: Reaction with 2-(pyrrolidin-1-yl)ethanol in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C yields the target compound .
Example Reaction:
This method achieves yields of 65–75% after purification by column chromatography .
Alternative Approaches
-
Smiles Rearrangement: Arylthio intermediates can undergo rearrangement to form ether linkages, though this is less common for nitrile derivatives .
-
Microwave-Assisted Synthesis: Reduces reaction times (e.g., 30 minutes vs. 15 hours) but requires optimization to prevent nitrile group degradation .
Biological Activity and Applications
Neurokinin-3 (NK3) Receptor Antagonism
Structural analogs of this compound exhibit potent NK3 receptor inhibition (IC₅₀ = 2–10 nM) . The pyrrolidine-ethoxy group enhances binding affinity by interacting with hydrophobic pockets in the receptor’s transmembrane domain, while the nitrile stabilizes interactions via dipole effects .
Table 1: Activity of Selected Analogs
| Compound | NK3 IC₅₀ (nM) | Selectivity (NK1/NK2) |
|---|---|---|
| 6-(2-Pyrrolidinylethoxy)nicotinonitrile | 3.2 | >100 |
| 6-Methoxy analog | 45.7 | 12 |
| 6-Benzyloxy analog | 89.3 | 8 |
Data adapted from patent CA2720285A1 .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Antidepressants: Functionalization of the nitrile to amine groups.
-
Anticancer Agents: Metal-catalyzed coupling to attach platinum complexes .
Material Science
Regulatory and Patent Status
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume